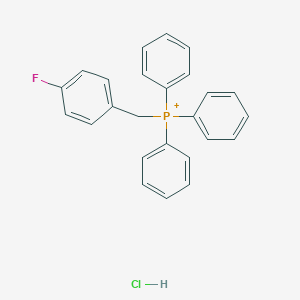

(4-Fluorobenzyl)(triphenyl)phosphonium chloride

Beschreibung

(4-Fluorobenzyl)(triphenyl)phosphonium chloride (CAS 3462-95-1) is a quaternary phosphonium salt with the molecular formula C25H21ClFP and a molecular weight of 414.86 g/mol. It features a 4-fluorobenzyl group attached to a triphenylphosphonium core, with a chloride counterion. This compound is typically synthesized via the Appel reaction, where 4-fluorobenzyl alcohol reacts with triphenylphosphine and carbon tetrachloride to form the corresponding phosphonium chloride . It is commercially available in purities up to 95% and is widely used in Wittig reactions to generate fluorinated alkenes, which are critical intermediates in pharmaceutical and materials chemistry . Its fluorine substituent imparts unique electronic and steric properties, influencing reactivity and product stability in synthetic applications .

Eigenschaften

Molekularformel |

C25H22ClFP+ |

|---|---|

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

(4-fluorophenyl)methyl-triphenylphosphanium;hydrochloride |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |

InChI-Schlüssel |

CBHDAHHYMRXLIP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-Fluorbenzyl)(triphenyl)phosphoniumchlorid erfolgt typischerweise durch die Reaktion von Triphenylphosphin mit 4-Fluorbenzylchlorid. Die Reaktion wird in einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird üblicherweise erhitzt, um die Bildung des Phosphoniumsalzes zu fördern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für (4-Fluorbenzyl)(triphenyl)phosphoniumchlorid nicht weit verbreitet dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsynthese. Dazu gehören die Verwendung größerer Reaktionsgefäße und die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Fluorbenzyl)(triphenyl)phosphoniumchlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chlorid-Ion durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen beteiligt sein, obwohl spezifische Beispiele weniger häufig sind

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit (4-Fluorbenzyl)(triphenyl)phosphoniumchlorid verwendet werden, umfassen Basen wie Natriumhydroxid oder Kaliumcarbonat, die nukleophile Substitution erleichtern. Lösungsmittel wie Dichlormethan oder Acetonitril werden häufig verwendet, um die Reaktanten zu lösen und das Reaktionsmilieu zu kontrollieren .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen gebildet werden, die (4-Fluorbenzyl)(triphenyl)phosphoniumchlorid beinhalten, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können nukleophile Substitutionsreaktionen verschiedene substituierte Benzyl-Derivate liefern .

Wissenschaftliche Forschungsanwendungen

(4-Fluorobenzyl)(triphenyl)phosphonium chloride has been shown to selectively accumulate in mitochondria due to its lipophilic nature. This property makes it a candidate for various applications:

- Mitochondrial Targeting : The compound can exploit the higher mitochondrial membrane potential found in cancer cells, allowing for targeted delivery of therapeutic agents or imaging probes .

- Impact on Cellular Processes : Studies indicate that it can modulate mitochondrial activity, influencing cellular respiration and apoptosis pathways, which are crucial in cancer progression.

Research Applications

- Cancer Research :

- Imaging Techniques :

- Biochemical Studies :

Case Studies

-

In Vivo Imaging of Lung Cancer :

A study utilized the PET tracer 4-[18F]fluorobenzyl-triphenylphosphonium to visualize mitochondrial membrane potential variations in non-small cell lung cancer models. Results indicated distinct functional heterogeneity among different lung tumor subtypes, providing insights into targeted therapies . -

Electrophile Modification of Enzymes :

Research demonstrated the inhibition of glyceraldehyde-3-phosphate dehydrogenase by ambient electrophiles, showcasing the compound's utility in understanding metabolic pathways critical for tumorigenesis .

Wirkmechanismus

The mechanism of action of (4-Fluorobenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and its ability to cross lipid bilayers. The phosphonium moiety facilitates its accumulation in mitochondria, making it useful in studies of mitochondrial function and targeting .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Electron-withdrawing groups (e.g., -F, -Cl) increase ylide stability in Wittig reactions, while electron-donating groups (e.g., -CH3, -OCH3) alter steric and solubility profiles .

- Heterocyclic substituents (e.g., pyridinyl) introduce coordination sites for metal catalysis .

Corrosion Inhibition Properties

Phosphonium salts are effective corrosion inhibitors in acidic media. Substituents influence adsorption efficiency on metal surfaces:

Key Insight : Bulky or hydrophobic substituents (e.g., vinyl, ethoxy) improve inhibition by forming protective films on metal surfaces .

Biologische Aktivität

(4-Fluorobenzyl)(triphenyl)phosphonium chloride (FBTPP) is a quaternary ammonium salt with significant biological activity, particularly in targeting mitochondria. This compound has garnered attention in cancer research due to its selective accumulation in cancer cells, which often exhibit higher mitochondrial membrane potentials compared to normal cells. This article discusses the biological properties, mechanisms of action, and potential therapeutic applications of FBTPP, supported by relevant data and case studies.

- Molecular Formula : C25H21ClFP

- Molar Mass : 406.86 g/mol

- Structure : FBTPP consists of a triphenylphosphonium moiety linked to a 4-fluorobenzyl group, enhancing its lipophilicity and biological activity compared to other phosphonium salts.

FBTPP's primary mechanism involves its ability to penetrate mitochondrial membranes due to its lipophilic nature. Upon accumulation in mitochondria, it can modulate various biological processes:

- Mitochondrial Targeting : The compound exploits the higher mitochondrial membrane potential in cancer cells, leading to increased intracellular concentrations. For every 60 mV change in membrane potential, the concentration of FBTPP within mitochondria can increase tenfold, allowing for significant targeting of cancerous tissues .

- Influence on Apoptosis : FBTPP has been shown to impact apoptotic pathways by affecting cellular respiration and promoting apoptosis in cancer cells. It interacts with cellular signaling molecules that are crucial for regulating metabolic pathways associated with cancer progression .

Biological Activity and Applications

- Cancer Research : FBTPP has been studied extensively as a potential therapeutic agent for various cancers due to its selective targeting capabilities. Its accumulation in mitochondria allows for enhanced efficacy against cancer cells while sparing normal cells.

- Mitochondrial Function Modulation : Research indicates that FBTPP can influence reactive oxygen species (ROS) production and redox signaling pathways, which are critical in cancer biology . This modulation can lead to altered cell proliferation rates and increased sensitivity to chemotherapeutic agents.

- Imaging Applications : FBTPP derivatives have been utilized as PET imaging agents for tracking mitochondrial activity in vivo. For example, a radiolabeled version of FBTPP has been developed for imaging cancers, allowing for better visualization and understanding of tumor metabolism .

Case Studies

- In a study involving lung cancer models, researchers utilized FBTPP conjugates as radiotracers for PET imaging. The results demonstrated high localization within tumor tissues compared to normal tissues, indicating its potential use as a diagnostic tool in oncology .

- Another study highlighted the effects of FBTPP on various cancer cell lines, showing significant induction of apoptosis through caspase activation pathways. The compound was effective at micromolar concentrations against multiple cell lines including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells .

Comparative Analysis with Related Compounds

The following table compares FBTPP with structurally similar phosphonium salts regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C25H21ClFP | Mitochondrial targeting potential |

| (4-Fluorobenzyl)(diphenyl)phosphonium bromide | C19H18BrFP | Less lipophilic than triphenyl variant |

| (benzyl)(triphenyl)phosphonium chloride | C22H22ClP | Lacks fluorine substitution |

| (4-Methylbenzyl)(triphenyl)phosphonium chloride | C26H24ClP | Methyl group alters electronic properties |

Q & A

Q. What are the standard synthetic routes for preparing (4-fluorobenzyl)(triphenyl)phosphonium chloride?

The synthesis typically involves a two-step quaternization process :

- Step 1 : React 4-fluorobenzyl alcohol with thionyl chloride (SOCl₂) in anhydrous diethyl ether at 0°C to form 4-fluorobenzyl chloride. This step achieves near-quantitative yields under controlled conditions .

- Step 2 : React the resulting 4-fluorobenzyl chloride with triphenylphosphine (PPh₃) in refluxing toluene under nitrogen for 30 hours. The product is isolated via filtration, washed with petroleum ether, and dried under vacuum to yield the phosphonium salt .

Key considerations : Use anhydrous solvents and inert gas to prevent side reactions. Monitor reaction progress via TLC or NMR.

Q. How is the compound purified, and what analytical methods confirm its purity?

- Purification : Recrystallization from ethanol or acetonitrile is effective. Column chromatography (silica gel, ethyl acetate/hexane) may be used for further purification if impurities persist .

- Characterization :

- ¹H/³¹P NMR : Confirm absence of residual triphenylphosphine (δ ~ -5 ppm in ³¹P NMR) and integrity of the 4-fluorobenzyl group .

- X-ray crystallography : Resolve crystal structure to verify bond angles and substituent orientation (e.g., C–F vs. C–O interactions) .

- Elemental analysis : Validate stoichiometry (C, H, Cl, P) within 0.4% deviation .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a Wittig reagent to synthesize fluorinated alkenes. For example:

Q. How should researchers handle stability and storage challenges?

- Storage : Keep in a desiccator at 0–4°C to prevent hygroscopic degradation .

- Stability : Degrades upon prolonged exposure to moisture or light. Confirm integrity via melting point (literature range: 223–227°C for analogs) and NMR before use .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in quaternization?

- Solvent effects : Toluene outperforms DMF or THF due to better solubility of PPh₃ and reduced side reactions .

- Temperature : Reflux (110°C) for 30 hours ensures complete reaction. Shorter times (<24 hours) result in unreacted starting material .

- Catalysts : Metal catalysts (e.g., CuI) are unnecessary for benzylic halides, as quaternization is inherently rapid .

Q. What mechanistic insights explain the reactivity of the 4-fluorobenzyl group?

Q. How can toxicity profiles be assessed for environmental or biological systems?

- Probit analysis : Use dose-response models (e.g., LC50 for aquatic organisms). For example, analogs like butyltriphenylphosphonium chloride show LC50 = 9.95x – 13.56 (R² = 0.94) in guppy fish .

- Mitigation : Encapsulate the compound in polyelectrolyte complexes (e.g., with hyaluronate) to reduce rapid release and toxicity .

Q. How does the 4-fluorine substituent influence crystallographic properties?

- X-ray data : In analogous trimethoxybenzyl derivatives, substituent orientation (e.g., O–C bond angles of 7–81°) affects crystal packing. Fluorine’s smaller van der Waals radius may enhance π-stacking interactions .

- Conformational analysis : Compare torsion angles (C–F vs. C–H) to predict solubility and melting behavior .

Q. What novel applications exist beyond traditional Wittig chemistry?

- Polyelectrolyte complexes : Combine with anionic polymers (e.g., sodium hyaluronate) to form hydrogels for controlled drug delivery. The fluorinated benzyl group enhances hydrophobicity, prolonging cargo release .

- Catalysis : Use as a phase-transfer catalyst in fluorination reactions, leveraging its ionic nature and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.